N-1,1'-BIPHENYL-2-YL-3-NITROBENZAMIDE

Description

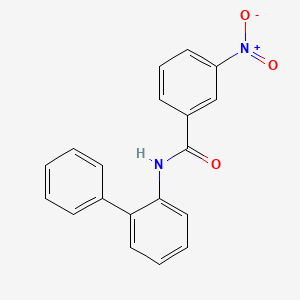

N-1,1'-Biphenyl-2-yl-3-nitrobenzamide is a benzamide derivative featuring a biphenyl group attached to the amide nitrogen and a nitro substituent at the meta position of the benzoyl ring.

Properties

IUPAC Name |

3-nitro-N-(2-phenylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3/c22-19(15-9-6-10-16(13-15)21(23)24)20-18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFPCEGWCQTALI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,1’-BIPHENYL-2-YL-3-NITROBENZAMIDE typically involves the reaction of 1,1’-biphenyl-2-amine with 3-nitrobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of N-1,1’-BIPHENYL-2-YL-3-NITROBENZAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-1,1’-BIPHENYL-2-YL-3-NITROBENZAMIDE undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form different derivatives.

Oxidation: Although less common, the compound can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of N-1,1’-BIPHENYL-2-YL-3-AMINOBENZAMIDE.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

N-1,1’-BIPHENYL-2-YL-3-NITROBENZAMIDE has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of N-1,1’-BIPHENYL-2-YL-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The biphenyl moiety may also contribute to the compound’s ability to interact with hydrophobic regions of proteins or cell membranes, influencing its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The nitro group at position 3 distinguishes N-1,1'-biphenyl-2-yl-3-nitrobenzamide from analogs with electron-donating or polar substituents. Key comparisons include:

N-([1,1'-Biphenyl]-3-ylmethyl)-2-Hydroxy-3-Methylbenzamide (CAS: 648924-57-6)

- Molecular Formula: C₂₁H₁₉NO₂

- Molecular Weight : 317.39 g/mol

- Substituents : Hydroxy (position 2), methyl (position 3)

- The methyl group adds steric bulk but lacks the electron-withdrawing effects of nitro, which may reduce electrophilic reactivity .

[1,1'-Biphenyl]-3-Carboxamide, 2-Methoxy- (CAS: 63887-49-0)

- Molecular Formula: C₁₄H₁₃NO₂

- Molecular Weight : 227.26 g/mol

- Substituents : Methoxy (position 2)

- Comparison : The methoxy group is electron-donating, opposing the nitro group’s electron-withdrawing nature. This difference could lead to contrasting electronic profiles, affecting redox behavior and interactions with biological targets .

N-((2Z)-3-(2-[1,1'-Biphenyl]-4-Yl-2-Oxoethyl)-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2(3H)-Ylidene)Benzamide

- Molecular Formula : C₂₈H₂₄N₂O₂S

- Molecular Weight : 452.58 g/mol

- Structural Features : Incorporates a benzothiazole ring and a tetrahydro moiety.

- Comparison : The sulfur atom in benzothiazole may improve lipid solubility and alter pharmacokinetics. The larger molecular weight and extended π-system could enhance binding to aromatic receptors but reduce bioavailability .

Tabulated Comparison of Key Compounds

*Estimated based on structural analogy.

Implications of Structural Variations

- Electronic Effects : The nitro group in the target compound likely reduces electron density on the benzamide ring, making it more electrophilic compared to methoxy- or hydroxy-substituted analogs. This could enhance interactions with electron-rich biological targets or catalytic sites.

- Solubility and Bioavailability : Compounds with hydroxy groups (e.g., CAS 648924-57-6) may exhibit better aqueous solubility, whereas the nitro analog’s lower polarity could favor membrane permeability. The benzothiazole derivative’s larger size (MW 452.58) might limit diffusion across biological barriers .

- Synthetic Accessibility : Nitro groups are often introduced via nitration reactions, which require careful control to avoid byproducts. In contrast, methoxy and hydroxy groups can be added through milder alkylation or oxidation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.